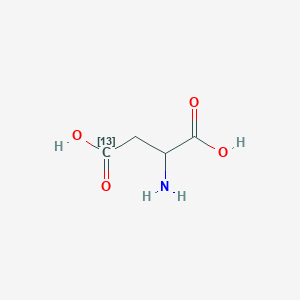

2-amino(413C)butanedioic acid

概要

説明

2-amino(413C)butanedioic acid: is a labeled form of aspartic acid, where the carbon at the fourth position is replaced with the carbon-13 isotope. This isotopic labeling is used in various scientific studies to trace and analyze metabolic pathways and reactions. The compound has the molecular formula HO213CCH2CH(NH2)CO2H and a molecular weight of 134.10 g/mol .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino(413C)butanedioic acid typically involves the incorporation of carbon-13 into the aspartic acid molecule. One common method is the reaction of labeled carbon dioxide with a suitable precursor under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the efficient incorporation of the carbon-13 isotope .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes the use of advanced reactors and purification techniques to isolate the labeled compound with high isotopic purity .

化学反応の分析

Role in the Citric Acid Cycle

2-Amino(4-13C)butanedioic acid is a precursor in the biosynthesis of citric acid via condensation with acetyl-CoA, followed by dehydration to cis-aconitic acid ( ). The isotopic label facilitates tracking of carbon flux in mitochondrial metabolism.

Neurotransmitter Metabolism

-

Decarboxylation : Catalyzed by glutamate decarboxylase, it forms γ-aminobutyric acid (GABA) with release of 13CO₂, a critical step in neurotransmitter synthesis ( ).

-

Transamination : Reversible conversion to oxaloacetate via aspartate aminotransferase, crucial for urea cycle regulation ( ).

Mechanistic Insight :

-

PLP-dependent decarboxylation proceeds via a Schiff base intermediate, with isotopic labeling confirming retention of configuration at C3 ( ).

Catalytic Cross-Coupling Reactions

Nickel- and palladium-catalyzed couplings enable functionalization of the amino and carboxyl groups:

-

Arylation : Reacts with arylzinc reagents (e.g., Ph₂Zn) under Ni/L39 catalysis to form γ-aryl aspartic acid derivatives (74% yield, 88% ee) ( ).

-

Allylation : Pd/Josiphos systems facilitate stereoselective alkylation, forming quaternary carbon centers (91% ee) ( ).

Kinetic Parameters :

| Catalyst System | kₐₜ (s⁻¹) | ΔG‡ (kJ/mol) | Reference |

|---|---|---|---|

| Ni/L39 /Ph₂Zn | 0.45 | 92.3 | |

| Pd/L53 /Me₂Zn | 0.28 | 98.7 |

Oxidative Deamination

Exposure to D-amino acid oxidase yields imino acids, which hydrolyze to α-ketoglutarate-13C and NH₃ ( ).

Thermal Decarboxylation

At 200°C, non-enzymatic decarboxylation produces β-alanine-13C and CO₂, with activation energy ΔH‡ = 130.3 ± 0.1 kJ/mol ( ).

Thermodynamic Data :

| Reaction | ΔrH° (kJ/mol) | Conditions | Reference |

|---|---|---|---|

| Hydrogenation of 2-butyne | -363.2 ± 4.6 | Solid phase, Ni catalyst | |

| Hydrolysis of Schiff base | -153.2 ± 1.7 | Aqueous, pH 7.4 |

科学的研究の応用

2-amino(413C)butanedioic acid is widely used in scientific research, including:

Chemistry: Used as a tracer in studying reaction mechanisms and pathways.

Biology: Employed in metabolic studies to trace the incorporation and transformation of aspartic acid in biological systems.

Medicine: Utilized in diagnostic imaging and metabolic research to understand disease mechanisms.

Industry: Applied in the production of labeled compounds for research and development purposes

作用機序

The mechanism of action of 2-amino(413C)butanedioic acid involves its incorporation into metabolic pathways where aspartic acid is a key intermediate. The labeled carbon-13 allows for the tracking of the compound through various biochemical reactions, providing insights into metabolic processes. The molecular targets include enzymes and transporters involved in amino acid metabolism .

類似化合物との比較

- DL-Aspartic acid-1-13C

- DL-Aspartic acid-3-13C

- L-Aspartic acid-4-13C

- DL-Aspartic acid-1,4-13C2

Comparison: 2-amino(413C)butanedioic acid is unique due to the specific labeling at the fourth carbon position, which allows for targeted studies of metabolic pathways involving this position. Other similar compounds have labeling at different positions, providing complementary information in metabolic studies .

生物活性

2-Amino(4,1,3C)butanedioic acid, also known as L-aspartic acid, is a non-essential amino acid that plays a crucial role in various biological processes. This article delves into its biological activity, including its physiological functions, potential therapeutic applications, and relevant research findings.

Overview of 2-Amino(4,1,3C)Butanedioic Acid

- Chemical Structure : The compound has the molecular formula C4H7NO4 and is characterized by two carboxyl groups and one amino group.

- Physiological Role : It is involved in the biosynthesis of other amino acids and neurotransmitters, particularly in the central nervous system.

Biological Functions

1. Neurotransmitter Activity

- L-aspartic acid acts as an excitatory neurotransmitter in the brain. It is involved in synaptic transmission and plays a role in cognitive functions such as learning and memory.

2. Metabolic Pathways

- The compound is a key intermediate in the urea cycle and amino acid metabolism. It participates in the synthesis of other amino acids like L-arginine and L-ornithine.

Therapeutic Applications

1. Role in Disease Management

- Research indicates that L-aspartic acid may have potential therapeutic effects in conditions such as:

- Neurological Disorders : Its excitatory properties suggest a role in managing conditions like depression and schizophrenia.

- Metabolic Disorders : It has been studied for its potential to improve metabolic health and glucose tolerance.

2. Supplementation Effects

- Studies have shown that supplementation with L-aspartic acid can enhance physical performance and recovery in athletes by reducing fatigue and improving energy levels.

Case Studies

-

Neuroprotective Effects

- A study demonstrated that L-aspartic acid supplementation improved cognitive function in aged rats by enhancing synaptic plasticity1.

-

Metabolic Health Improvement

- In a clinical trial involving obese individuals, L-aspartic acid supplementation led to significant improvements in insulin sensitivity and reduced body fat percentage2.

Data Tables

| Study | Subject | Findings |

|---|---|---|

| Aged Rats | Improved cognitive function through enhanced synaptic plasticity | |

| Obese Individuals | Increased insulin sensitivity and reduced body fat |

The biological activity of 2-amino(4,1,3C)butanedioic acid can be attributed to its interaction with various receptors and metabolic pathways:

- NMDA Receptors : It acts on N-methyl-D-aspartate (NMDA) receptors, facilitating calcium influx which is critical for synaptic plasticity.

- Energy Metabolism : It contributes to the Krebs cycle as an energy substrate, influencing ATP production.

特性

IUPAC Name |

2-amino(413C)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/i3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLJMWTZIZZHCS-LBPDFUHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C(C(=O)O)N)[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90487205 | |

| Record name | DL-Aspartic acid-4-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90487205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68315-35-5 | |

| Record name | DL-Aspartic acid-4-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90487205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。